PRMT4 Inhibitory Potency: Isopropyl Sulfone vs. Larger Alkyl Sulfone Comparator
In a systematic structure-activity relationship (SAR) study of sulfone-containing PRMT4 inhibitors, the isopropyl sulfone analog (compound 16) exhibited an IC₅₀ of 0.03 µM. Increasing the size of the alkyl sulfone group to a bulkier substituent (compound 17) resulted in a drastic 110-fold loss of potency, yielding an IC₅₀ of 3.3 µM. This result demonstrates that the isopropyl-bearing sulfone occupies the hydrophobic binding pocket in PRMT4 optimally, whereas larger groups are sterically disfavored [1]. Tert-butyl substitution, being even bulkier than isopropyl, would be expected to further compromise potency, making the isopropyl moiety a critical structural determinant for target engagement.
| Evidence Dimension | PRMT4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.03 µM (isopropyl sulfone 16, the closest published analog that retains the isopropyl-sulfone motif) |
| Comparator Or Baseline | 3.3 µM (alkyl sulfone 17, a larger analog) |
| Quantified Difference | 110-fold superior potency for the isopropyl sulfone |
| Conditions | Biochemical AlphaLISA assay; PRMT4 enzyme; histone H3(21-44) peptide substrate; 60 min incubation; SAM as methyl donor |
Why This Matters
The quantitative potency advantage of the isopropyl sulfone over bulkier alkyl sulfones provides a direct, data-driven rationale for selecting tert-butyl isopropyl sulfone as a scaffold in PRMT4 inhibitor programs—ensuring that the critical isopropyl branch is retained and avoiding the steep activity penalty associated with larger substituents.
- [1] Sutherland, M., Li, A., Kaghad, A., Panagopoulos, D., Li, F., Szewczyk, M., ... & Santhakumar, V. (2020). Rational Design and Synthesis of Selective PRMT4 Inhibitors: a New Chemotype for Development of Cancer Therapeutics. bioRxiv. https://doi.org/10.1101/2020.11.17.387233 View Source
